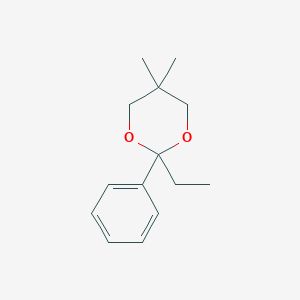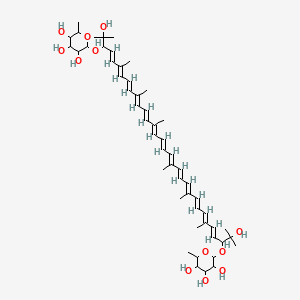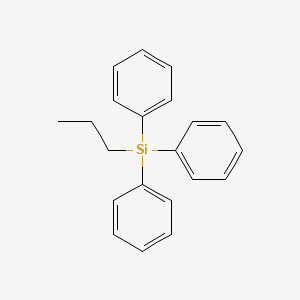
Triphenyl(propyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Triphenyl(propyl)silane is an organosilicon compound with the molecular formula C21H22Si. It consists of a silicon atom bonded to a propyl group and three phenyl groups. This compound is part of the broader class of silanes, which are silicon analogs of alkanes. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Triphenyl(propyl)silane can be synthesized through several methods. One common approach involves the hydrosilylation of propene with triphenylsilane in the presence of a catalyst. The reaction typically proceeds under mild conditions, with the catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of propene.
Another method involves the reaction of triphenylchlorosilane with propylmagnesium bromide (Grignard reagent). This reaction occurs in an anhydrous solvent, such as diethyl ether, and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In industrial settings, this compound is produced using large-scale hydrosilylation processes. These processes often employ platinum-based catalysts, such as Karstedt’s catalyst, to enhance reaction efficiency and selectivity. The reaction conditions are optimized to ensure high purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Triphenyl(propyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the oxidizing agent and reaction conditions.
Reduction: It can act as a reducing agent in certain reactions, donating hydride ions to other compounds.
Substitution: The phenyl groups can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and ozone. The reactions are typically carried out in the presence of a catalyst, such as a transition metal complex.
Reduction: this compound can be used in the presence of a catalyst, such as palladium on carbon, to reduce various organic compounds.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under controlled conditions to achieve selective substitution.
Major Products Formed
Oxidation: Silanols and siloxanes are the primary products.
Reduction: The major products depend on the substrate being reduced but often include reduced organic compounds.
Substitution: Substituted this compound derivatives with various functional groups.
Scientific Research Applications
Triphenyl(propyl)silane has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in hydrosilylation reactions to form carbon-silicon bonds.
Biology: The compound is explored for its potential in modifying biomolecules and surfaces for biological studies.
Medicine: Research is ongoing to investigate its use in drug delivery systems and as a component in biomedical devices.
Industry: this compound is utilized in the production of specialty polymers, coatings, and adhesives due to its stability and reactivity.
Mechanism of Action
The mechanism by which triphenyl(propyl)silane exerts its effects depends on the specific reaction or application. In hydrosilylation reactions, the silicon-hydrogen bond undergoes addition across carbon-carbon double bonds, facilitated by a catalyst. The silicon atom can also form stable bonds with oxygen, nitrogen, and other elements, enabling its use in various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
Triphenylsilane: Similar in structure but lacks the propyl group. It is commonly used as a reducing agent.
Triphenylchlorosilane: Contains a chlorine atom instead of a propyl group. It is used as a precursor in the synthesis of other organosilicon compounds.
Triphenylmethane: Lacks the silicon atom and is used as a dye precursor and in organic synthesis.
Uniqueness
Triphenyl(propyl)silane’s uniqueness lies in its combination of the propyl group and three phenyl groups bonded to silicon. This structure imparts specific reactivity and stability, making it suitable for specialized applications in organic synthesis and material science.
Properties
CAS No. |
18737-73-0 |
|---|---|
Molecular Formula |
C21H22Si |
Molecular Weight |
302.5 g/mol |
IUPAC Name |
triphenyl(propyl)silane |
InChI |
InChI=1S/C21H22Si/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21/h3-17H,2,18H2,1H3 |
InChI Key |
KKNJTFBOSGRHRG-UHFFFAOYSA-N |
Canonical SMILES |
CCC[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



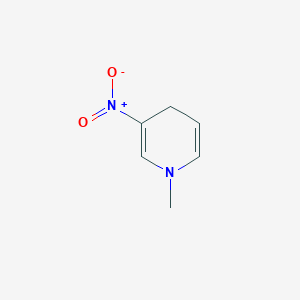
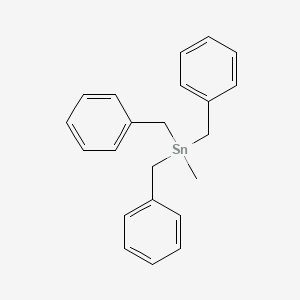
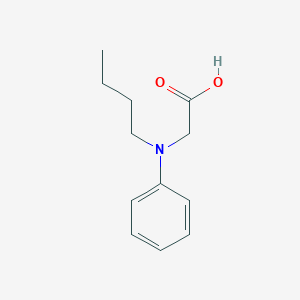


![1-Methyl-3-[1-(4-methylphenyl)ethenyl]benzene](/img/structure/B14698401.png)

![Benzo[h]quinolin-3-ol, 1-benzoyl-1,2,3,4-tetrahydro-](/img/structure/B14698420.png)
![2,4,5-Tris[(dimethylamino)methyl]phenol](/img/structure/B14698427.png)
